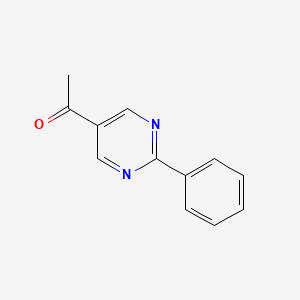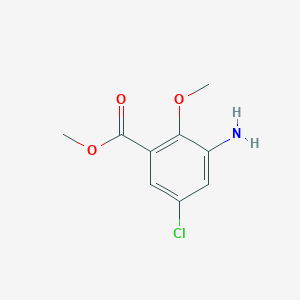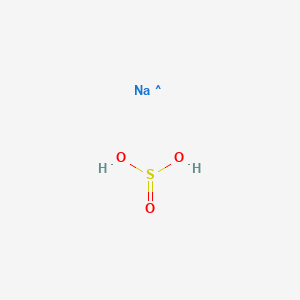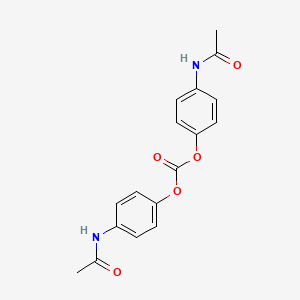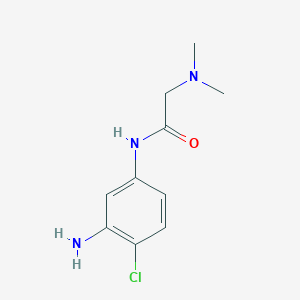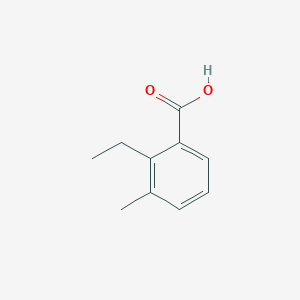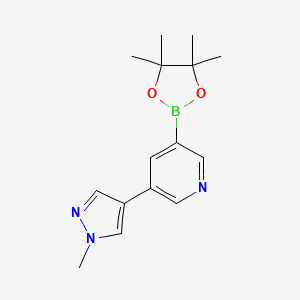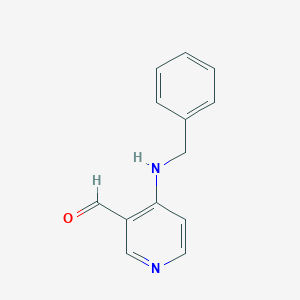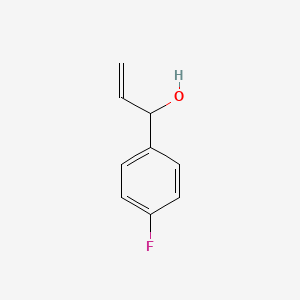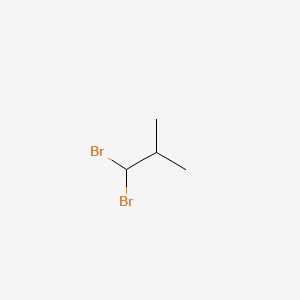
1,1-dibromo-2-methyl-propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
1,2-Dibromo-2-methylpropane can be synthesized through the bromination of isobutene. The reaction typically involves the addition of bromine (Br2) to isobutene (C4H8) under controlled conditions. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) at room temperature. The bromine adds across the double bond of isobutene, resulting in the formation of 1,2-Dibromo-2-methylpropane.
化学反応の分析
1,2-Dibromo-2-methylpropane undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions (OH-), resulting in the formation of alcohols.
Elimination Reactions: Under basic conditions, 1,2-Dibromo-2-methylpropane can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium hydroxide (KOH) can lead to the formation of isobutene.
Reduction Reactions: It can be reduced to form hydrocarbons. For instance, catalytic hydrogenation can convert 1,2-Dibromo-2-methylpropane to isobutane.
科学的研究の応用
1,2-Dibromo-2-methylpropane has been used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of other organic compounds. Its reactivity makes it useful in the preparation of complex molecules.
Material Science: It is used in the development of new materials, particularly in the synthesis of polymers and resins.
Biological Studies: It has been used in studies related to enzyme inhibition and protein modification due to its ability to react with nucleophiles in biological systems.
Industrial Applications: It is used in the production of flame retardants and other brominated compounds.
作用機序
The mechanism of action of 1,2-Dibromo-2-methylpropane involves its reactivity with nucleophiles. The bromine atoms in the compound are highly electrophilic, making them susceptible to attack by nucleophiles. This reactivity allows it to participate in various chemical reactions, including substitution and elimination reactions. In biological systems, it can modify proteins and enzymes by reacting with nucleophilic amino acid residues.
類似化合物との比較
1,2-Dibromo-2-methylpropane can be compared with other brominated organic compounds such as:
1,2-Dibromoethane: Similar to 1,2-Dibromo-2-methylpropane, it undergoes nucleophilic substitution and elimination reactions. 1,2-Dibromoethane is more commonly used as a fumigant and in leaded gasoline.
1,2-Dibromopropane: This compound also undergoes similar chemical reactions but has different physical properties and applications. It is used in organic synthesis and as a solvent.
1,2-Dibromo-2-methylpropane is unique due to its specific structure and reactivity, making it valuable in various research and industrial applications.
特性
分子式 |
C4H8Br2 |
|---|---|
分子量 |
215.91 g/mol |
IUPAC名 |
1,1-dibromo-2-methylpropane |
InChI |
InChI=1S/C4H8Br2/c1-3(2)4(5)6/h3-4H,1-2H3 |
InChIキー |
FGOANQWFWXSPKL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


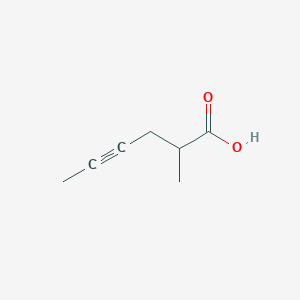
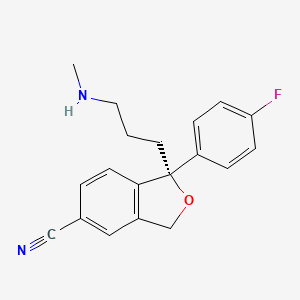
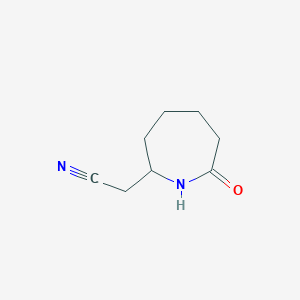
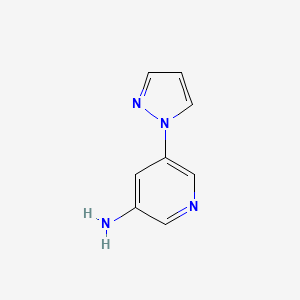
![4-[(Methylsulfonyl)methyl]phenylboronic acid](/img/structure/B8730856.png)
